molecular formula C8H11N3O2S B13961566 N-cyclopropyl-4-methylpyrimidine-2-sulfonamide

N-cyclopropyl-4-methylpyrimidine-2-sulfonamide

Cat. No.: B13961566
M. Wt: 213.26 g/mol
InChI Key: ZBSAEMRFWIZPQA-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-4-methylpyrimidine-2-sulfonamide include other sulfonamides such as sulfonimidates, sulfinamides, and sulfenamides . These compounds share the sulfonyl functional group but differ in their specific structures and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other sulfonamides .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

N-cyclopropyl-4-methylpyrimidine-2-sulfonamide

InChI

InChI=1S/C8H11N3O2S/c1-6-4-5-9-8(10-6)14(12,13)11-7-2-3-7/h4-5,7,11H,2-3H2,1H3

InChI Key

ZBSAEMRFWIZPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)NC2CC2

Origin of Product

United States

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